2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups. According to chemical database documentation, the official IUPAC name is designated as "this compound". This nomenclature precisely describes the substitution pattern on the benzene ring, with the isopropoxy group positioned at the 2-carbon, a methyl group at the 5-carbon, and the piperidin-4-yl substituent located at the 4-carbon of the aniline ring system.
Alternative IUPAC representations documented in chemical databases include "5-methyl-4-piperidin-4-yl-2-propan-2-yloxyaniline;dihydrochloride", which provides an equivalent description using systematic nomenclature conventions. The structural representation can also be expressed as "Benzenamine, 5-methyl-2-(1-methylethoxy)-4-(4-piperidinyl)-, hydrochloride (1:2)", indicating the 1:2 stoichiometric relationship between the organic base and hydrochloric acid in the salt formation.
The InChI (International Chemical Identifier) representation provides a standardized structural description: "1S/C15H24N2O.2ClH/c1-10(2)18-15-9-13(11(3)8-14(15)16)12-4-6-17-7-5-12;;/h8-10,12,17H,4-7,16H2,1-3H3;2*1H". This notation encodes the complete molecular connectivity and serves as a universal identifier for computational chemistry applications. The corresponding InChI Key "GRRXEYVKIONDRW-UHFFFAOYSA-N" provides a condensed hash representation that facilitates database searches and chemical informatics applications.
Table 1: Structural Identifiers and Representations
CAS Registry Number and Synonyms in Chemical Databases
The Chemical Abstracts Service registry number for this compound is consistently documented as 1380575-45-0 across multiple authoritative chemical databases. This unique identifier serves as the primary reference for chemical procurement, regulatory documentation, and scientific literature citations. The registry number was initially assigned upon compound registration and has remained constant across database updates and revisions.
Chemical databases maintain extensive synonym lists that reflect various naming conventions and commercial designations. Major synonyms include "MFCD28387189", which represents the MDL (Molecular Design Limited) catalog number used in chemical inventory systems. Additional database synonyms encompass "LDK378 intermediate", indicating its relationship to pharmaceutical development pathways, and various catalog numbers such as "SCHEMBL17770620", "BCP10607", and "AC-29719".
Commercial suppliers utilize specific product codes and alternate chemical names for procurement purposes. Notable examples include "SB17680", "DS-19191", "SY262982", and "DB-240199", which represent different vendor-specific identifications. International nomenclature variations include "2-ISOPROPOXY-5-METHYL-4-(PIPERIDIN-4-YL)ANILINE 2HCL" and "2-isopropoxy-5-methyl-4-(piperidin-4-yl)anilinedihydrochloride", demonstrating formatting differences while maintaining chemical accuracy.
A related compound variant exists as the hydrate form, designated with CAS number 1802250-63-0, which incorporates an additional water molecule in the crystal structure. This hydrated form is catalogued as "this compound hydrate" and represents a distinct chemical entity with modified physical properties compared to the anhydrous form.
Table 2: Registry Numbers and Database Synonyms
Molecular Formula and Weight: C₁₅H₂₆Cl₂N₂O Analysis
The molecular formula C₁₅H₂₆Cl₂N₂O accurately represents the atomic composition of this compound, indicating fifteen carbon atoms, twenty-six hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom. This formulation corresponds to the dihydrochloride salt form, where two hydrochloride molecules are associated with the organic base structure. The molecular weight calculations consistently report values of 321.29 or 321.30 daltons across multiple chemical databases, with minor variations attributed to rounding conventions and calculation methodologies.
Detailed atomic analysis reveals the carbon framework consists of a benzene ring system (6 carbons), a piperidine ring (5 carbons), an isopropyl group (3 carbons), and a methyl substituent (1 carbon). The hydrogen distribution encompasses aromatic protons, aliphatic methyl and methylene groups, amino protons, and the acidic protons from the hydrochloride salt formation. The nitrogen atoms are distributed between the primary amine functionality on the benzene ring and the secondary amine within the piperidine ring system.
Comparative analysis with the hydrated form reveals a modified molecular formula of C₁₅H₂₈Cl₂N₂O₂, incorporating an additional water molecule that increases the molecular weight to 339.3 daltons. This hydrate formation demonstrates the compound's ability to incorporate water molecules into its crystal lattice structure, resulting in distinct physical and chemical properties compared to the anhydrous form.
The elemental composition analysis indicates a molecular complexity suitable for diverse chemical interactions and potential synthetic applications. The presence of both basic nitrogen centers and the acidic hydrochloride functionality provides amphoteric character that influences solubility, stability, and reactivity profiles. The organic framework combining aromatic and aliphatic structural elements contributes to the compound's overall chemical versatility and potential utility in synthetic chemistry applications.
Table 3: Molecular Composition and Weight Analysis
Properties
CAS No. |
1380575-45-0 |
|---|---|
Molecular Formula |
C15H25ClN2O |
Molecular Weight |
284.82 g/mol |
IUPAC Name |
5-methyl-4-piperidin-4-yl-2-propan-2-yloxyaniline;hydrochloride |
InChI |
InChI=1S/C15H24N2O.ClH/c1-10(2)18-15-9-13(11(3)8-14(15)16)12-4-6-17-7-5-12;/h8-10,12,17H,4-7,16H2,1-3H3;1H |
InChI Key |
MUIYMJXNFJYXFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)N.Cl.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route (Based on CN118146138B)
A recent and highly efficient preparation method involves a multi-step synthesis starting from inexpensive and readily available raw materials without requiring pressurized reactions or expensive catalysts. The method comprises the following key steps:
| Step | Reaction Description | Reagents and Conditions | Product | Yield & Purity |
|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution of 1-chloro-5-fluoro-2-methyl-4-nitrobenzene with isopropanol in alkaline medium | 1-chloro-5-fluoro-2-methyl-4-nitrobenzene + isopropanol, alkaline system | Compound a1 (2-isopropoxy-5-methyl-4-nitrobenzene derivative) | High yield, intermediate |
| 2 | Coupling reaction of compound a1 with N-Boc-4-piperidinylcarboxylic acid methyl ester using LiHMDS base | LiHMDS, solvent (not specified) | Compound a2 | Efficient coupling |
| 3 | Hydrolysis of compound a2 in alkaline environment | Alkali agent | Compound a3 | Hydrolyzed intermediate |
| 4 | Acid-mediated deprotection and decarboxylation of compound a3 | Acid agent (removal of Boc group) | Compound a4 | Deprotected intermediate |
| 5 | Reduction of compound a4 followed by addition of hydrochloric acid | Reducing agent (not palladium or hydrogen pressure), then HCl | Final product: 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride | Yield ~60%, Purity 99.9% |
- No use of expensive palladium catalysts or hydrogen pressure reduction, enhancing safety and lowering cost.
- Starting materials are inexpensive and easily available.
- Suitable for scale-up production due to mild reaction conditions and high safety.
- The final product exhibits high purity (up to 99.9%) and a good yield (~60%).
Hydrate Formation and Purification (Based on WO2016150283A1)
Another important aspect is the preparation of the dihydrochloride monohydrate form, which is crucial for pharmaceutical applications due to its stability and crystallinity.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of mixed solvent by combining a "good solvent" and a "poor solvent" | Good solvents: water, methanol; Poor solvents: ethanol, isopropanol, ethyl acetate, tetrahydrofuran, acetone | Solvent system optimized for crystallization |
| 2 | Dissolution of this compound monohydrate in mixed solvent | Heating to reflux (50°C to 110°C), stirring | Ensures complete dissolution |
| 3 | Crystallization by cooling and solvent manipulation | Controlled cooling to precipitate pure monohydrate crystals | Achieves purity ≥ 95%, preferably ≥ 99% |
- The free base form is neutralized with hydrochloric acid in alcohol solutions with molar ratios from 1:2 to 1:10.
- Hydrochloric acid concentration ranges from 1% to 40%.
- The hydrate form contains one molecule of crystal water, improving stability.
- Purification through solvent recrystallization yields a substantially pure product, suitable for pharmaceutical use.
Alternative Synthetic Approach (Based on CN106674084A)
An alternative method involves palladium-catalyzed coupling and reduction reactions, which are more traditional but involve longer reaction times and more stringent conditions.
| Step | Reaction Description | Reagents and Conditions | Yield |
|---|---|---|---|
| 1 | Coupling of dimethoxy-biphenyl with N-Boc-4-piperidinyl derivative using Pd2(dba)3 catalyst | Pd2(dba)3, potassium phosphate, 1,4-dioxane/water, nitrogen atmosphere, 60-70°C | 77.9% yield for intermediate |
| 2 | Filtration, solvent removal, crystallization with n-heptane | Cooling from 40°C to 10°C | Isolation of pure intermediate |
- This method uses palladium catalysts and requires inert atmosphere and temperature control.
- The reaction time is longer and conditions are harsher compared to the method in 2.1.
- Yield is high but safety and cost considerations limit large-scale application.
Comparative Summary of Preparation Methods
| Feature | Method 2.1 (CN118146138B) | Method 2.2 (WO2016150283A1) | Method 2.3 (CN106674084A) |
|---|---|---|---|
| Starting Materials | 1-chloro-5-fluoro-2-methyl-4-nitrobenzene, N-Boc-4-piperidinyl ester | 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline free base | Dimethoxy-biphenyl, N-Boc-4-piperidinyl derivative |
| Catalysts | None (LiHMDS base) | None (acid-base neutralization) | Pd2(dba)3 (palladium catalyst) |
| Reaction Conditions | Mild, no pressure, alkaline and acidic steps | Reflux in mixed solvents, controlled crystallization | Elevated temperature, inert atmosphere, longer time |
| Safety | High (no pressurized hydrogen, no precious metals) | High | Moderate to low (palladium, nitrogen atmosphere) |
| Yield | ~60% final product | Purity ≥ 95%, yield not explicitly stated | 77.9% for intermediate |
| Purity | Up to 99.9% | ≥ 99% (monohydrate) | High purity intermediate |
Detailed Research Findings and Notes
- The method described in CN118146138B represents a breakthrough in cost-effective, scalable synthesis of this compound, avoiding hazardous reagents and expensive catalysts.
- The use of LiHMDS as a strong base to facilitate coupling without palladium catalysis is a key innovation.
- The hydrate preparation method (WO2016150283A1) allows for crystallization control, improving product stability and purity for pharmaceutical formulation.
- Traditional palladium-catalyzed methods, while effective, are less desirable for scale-up due to cost and safety concerns.
- The overall synthetic strategy emphasizes balancing yield, purity, safety, and cost to meet industrial production requirements.
Scientific Research Applications
Medicinal Chemistry
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride has been studied for its potential therapeutic applications:
- Antidepressant Activity : Research indicates that compounds with similar piperidine structures exhibit antidepressant effects by modulating neurotransmitter systems. Studies have shown that derivatives of this compound can influence serotonin and norepinephrine pathways, suggesting a role in treating mood disorders .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action .
Material Science
The compound's unique structure allows it to be used as a building block in the synthesis of novel materials:
- Polymer Chemistry : Its dihydrochloride form can be utilized in polymer synthesis, specifically in creating copolymers with enhanced mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial use .
Biochemical Tools
In biochemical research, this compound serves as a valuable tool:
- Receptor Studies : The piperidine moiety allows for selective binding to various receptors, making it useful in studying receptor-ligand interactions. This characteristic can facilitate the development of new drugs targeting specific receptors involved in neurological disorders .
Case Studies
Several case studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism of action of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride with its closest structural analogs, based on similarity scores and functional group variations (Figure 1) :
| Compound Name | CAS Number | Similarity Score | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Primary Applications |
|---|---|---|---|---|---|---|
| 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline | 1219982-80-5 | 0.98 | C₁₅H₂₄N₂O | 248.37 | Lacks dihydrochloride salt | Pharmaceutical intermediate |
| 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)piperidine | 1051919-39-1 | 0.82 | C₁₅H₂₂N₂O₃ | 278.35 | Nitro group at position 4 | Precursor in nitro-reduction syntheses |
| 4-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride | 1956377-41-5 | 0.83 | C₁₅H₂₃NO•HCl | 281.81 | Isopropyl-phenoxy substitution | Receptor-binding studies |
| 4-((2,3-Dihydro-1H-inden-5-yl)oxy)piperidine hydrochloride | N/A | 0.80 | C₁₄H₁₉NO•HCl | 259.77 | Indenyl-oxy substitution | Neurological research |
Figure 1 : Structural analogs of this compound.
Key Comparative Insights:
Bioactivity and Solubility :
- The dihydrochloride salt form enhances water solubility compared to the free base (CAS: 1219982-80-5), making it preferable for in vivo pharmaceutical applications .
- The nitro-containing analog (CAS: 1051919-39-1) is primarily a synthetic intermediate, requiring further reduction to yield bioactive amines .
Synthetic Efficiency :
- The target compound’s optimized synthesis achieves higher yields (77.9% for 4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine) compared to traditional methods, which often involve hazardous reagents or prolonged reaction times .
Regulatory and Safety Profiles :
- Unlike 4-(diphenylmethoxy)piperidine hydrochloride (CAS: 65214-86-0), which has stringent safety protocols due to acute toxicity concerns , this compound exhibits milder hazards (e.g., H302: harmful if swallowed) .
Commercial Availability :
- The compound is available in bulk quantities (25 kg/drum) through suppliers like Hangzhou Zhongqi Chem Co., Ltd., whereas analogs like 4-((2,3-dihydro-1H-inden-5-yl)oxy)piperidine hydrochloride are less commonly stocked .
Biological Activity
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride, with a molecular formula of and CAS number 1802250-63-0, is a compound that has garnered attention for its potential biological activities, particularly as an intermediate in the synthesis of therapeutic agents like Ceritinib, an anaplastic lymphoma kinase (ALK) inhibitor used in lung cancer treatment . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound acts primarily as a selective ALK inhibitor. In non-small cell lung cancer (NSCLC), ALK rearrangements lead to oncogenic signaling pathways that promote cancer cell proliferation. By inhibiting ALK, this compound disrupts these pathways, leading to reduced tumor growth .
Activity Against Cancer
In preclinical studies, compounds related to 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline have demonstrated significant anti-tumor activity. For instance, Ceritinib has shown efficacy in patients with ALK-positive NSCLC, leading to improved progression-free survival rates .
Safety and Toxicity
Toxicological assessments indicate that related compounds exhibit a favorable safety profile. In studies involving murine models, no acute toxicity was observed at doses up to 2000 mg/kg . Moreover, pharmacokinetic studies demonstrate adequate oral bioavailability and clearance rates, indicating potential for effective dosing regimens .
Data Table: Biological Activity Summary
| Biological Activity | Details |
|---|---|
| CAS Number | 1802250-63-0 |
| Molecular Formula | C15H27Cl2N2O2 |
| Mechanism | ALK inhibition |
| Target Condition | Non-small cell lung cancer (NSCLC) |
| Safety Profile | No acute toxicity at 2000 mg/kg |
| Oral Bioavailability | 31.8% |
| Clearance Rate | 82.7 mL/h/kg |
Case Studies
- Clinical Application in NSCLC :
- Preclinical Safety Assessment :
- Pharmacokinetic Studies :
Q & A
Q. How can researchers optimize the synthetic yield of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride while minimizing byproduct formation?
- Methodological Answer : Optimization involves systematic screening of reaction parameters (e.g., temperature, solvent polarity, stoichiometry of reagents) using Design of Experiments (DoE) principles. For example, tert-butyl intermediates (e.g., tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate, CAS 1032903-63-1) are critical precursors; their deprotection conditions (e.g., HCl in dioxane) must be carefully controlled to avoid over-acidification, which can degrade the piperidine ring . Reaction monitoring via HPLC or LC-MS at intermediate stages ensures early detection of byproducts like N-oxides or dimerized species, common in aromatic amine syntheses .
Q. What analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the isopropoxy group (δ ~4.5–5.0 ppm for methine protons) and the piperidinyl moiety (δ ~2.5–3.5 ppm for aliphatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected: ~292.2 g/mol for the free base; ~365.2 g/mol for the dihydrochloride) .
- Ion Chromatography : Quantify chloride counterions to confirm stoichiometry of the dihydrochloride salt .
Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, humidity)?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Hygroscopicity is a concern due to the dihydrochloride salt; store in desiccators with silica gel. Stability-indicating HPLC methods (e.g., C18 column, 0.1% TFA in mobile phase) can track degradation products like hydrolyzed isopropoxy groups or oxidized aniline moieties .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model electron density distribution, identifying nucleophilic (aniline NH) and electrophilic (piperidinyl C-H) sites. Couple this with molecular dynamics simulations to predict solvent effects (e.g., polarity, protic vs. aprotic) on reaction pathways . Validate predictions via small-scale exploratory reactions (e.g., Suzuki coupling at the aniline position) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay-Specific Factors : Compare buffer pH (piperidine’s pKa ~10.6 affects ionization and membrane permeability) and redox conditions (aniline’s susceptibility to oxidation in cell-based vs. cell-free assays) .
- Metabolite Interference : Use LC-MS/MS to identify metabolites (e.g., N-dealkylated products) that may act as off-target inhibitors .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., cell line variability, compound solubility) contributing to data discrepancies .
Q. What mechanistic insights explain the compound’s selectivity for specific biochemical pathways (e.g., kinase inhibition vs. GPCR modulation)?
- Methodological Answer :
- Docking Studies : Use X-ray crystallography data of target proteins (e.g., kinases, GPCRs) to model binding interactions. The isopropoxy group may sterically hinder binding to flat kinase ATP pockets but fit into GPCR hydrophobic clefts .
- Kinetic Assays : Measure IC shifts under varying ATP/GTP concentrations to distinguish competitive (kinase) vs. allosteric (GPCR) inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
